N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization :
- A study by Zaki, Radwan, and El-Dean (2017) details the synthesis of related tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives. They investigated various nucleophilic substitution reactions, including with sulfa drugs, to produce substituted pyrimidinone compounds (Zaki, Radwan, & El-Dean, 2017).
Structural Studies :
- Karmakar, Sarma, and Baruah (2007) explored the structural aspects of two amide-containing isoquinoline derivatives. They studied the formation of crystalline salts and complexes with these compounds, revealing insights into their structural properties (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Characterization :
- Durgadas, Mukkanti, and Pal (2013) synthesized a compound closely related to the query molecule, focusing on its full characterization by various spectroscopic methods (Durgadas, Mukkanti, & Pal, 2013).
Potential Therapeutic Applications :
- Alagarsamy and colleagues (2015) synthesized novel quinazolinyl acetamides, investigating their potential for analgesic and anti-inflammatory activities. This study highlights the potential medical applications of similar compounds (Alagarsamy et al., 2015).
- Chen and co-authors (2013) synthesized derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, including a compound similar to the query molecule, and evaluated their antiproliferative activities against various human cancer cell lines (Chen et al., 2013).
Antimalarial Research :
- Werbel and his team (1986) worked on a series of compounds, including those structurally similar to the query molecule, for antimalarial activity. Their research showed significant correlations with the structural properties of these compounds and their antimalarial potency (Werbel et al., 1986).
Anticancer Research :
- Marciniec et al. (2017) designed and synthesized a series of acetylenic sulfamoylquinolines, testing their antiproliferative activity against human breast cancer cell lines. They found some compounds to exhibit potent antitumor activities, suggesting potential applications in cancer treatment (Marciniec et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
This compound acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The activation of ABA receptors by this compound leads to the inhibition of PP2C, a key enzyme in the ABA signaling pathway . This inhibition triggers a cascade of downstream effects that ultimately help the plant resist abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA receptors by this compound has several molecular and cellular effects. It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its efficacy in promoting drought resistance suggests that it performs optimally under conditions of water scarcity . .
Biochemical Analysis
Biochemical Properties
N-(4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide interacts with the PYL2 ABA receptor and the HAB1 PP2C . These interactions are crucial for the compound’s role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with the PYL2 ABA receptor and the HAB1 PP2C . These interactions influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the PYL2 ABA receptor and the HAB1 PP2C . These interactions can lead to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-12-23-19-10-7-17(13-15(19)4-11-20(23)25)22-28(26,27)18-8-5-16(6-9-18)21-14(2)24/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWSYBYBVWFRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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